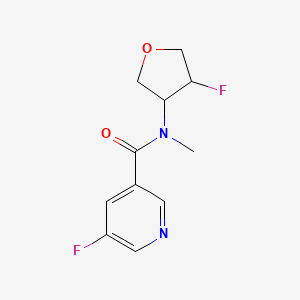
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C11H12F2N2O2 and its molecular weight is 242.226. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound involves several chemical reactions that incorporate fluorinated groups and a pyridine structure. The synthetic route typically includes:
- Formation of the Pyridine Core : Starting with 3-carboxylic acid derivatives.
- Fluorination : Introducing fluorine atoms at specific positions to enhance biological activity.
- Oxolane Modification : Attaching the 4-fluorooxolan group to improve solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the fluorinated groups enhances its binding affinity to various receptors, which may include:
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptors related to neurotransmission or cell signaling, impacting physiological responses.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Anticancer Activity : Studies show that compounds with similar structures have potent inhibition against various cancer cell lines, including leukemia cells. For instance, related compounds have shown IC50 values in the nanomolar range against L1210 mouse leukemia cells .
- Antiviral Properties : Some analogs have demonstrated activity against viral infections by disrupting viral replication mechanisms.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study 1 : A study evaluated the effects of a structurally similar compound on L1210 mouse leukemia cells, reporting significant growth inhibition and highlighting the importance of fluorination in enhancing activity .
- Case Study 2 : Another investigation focused on the neuroprotective effects of related pyridine derivatives, showing promise in models of neurodegenerative diseases.
Data Table
Here is a summary table comparing the biological activities and properties of this compound with related compounds:
| Compound Name | IC50 (µM) | Anticancer Activity | Antiviral Activity | Neuroprotective Effects |
|---|---|---|---|---|
| This compound | TBD | High | Moderate | Potential |
| Related Compound A | <0.01 | High | Low | Not Evaluated |
| Related Compound B | <0.05 | Moderate | High | Confirmed |
Eigenschaften
IUPAC Name |
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c1-15(10-6-17-5-9(10)13)11(16)7-2-8(12)4-14-3-7/h2-4,9-10H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTKNXPKSJJUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














